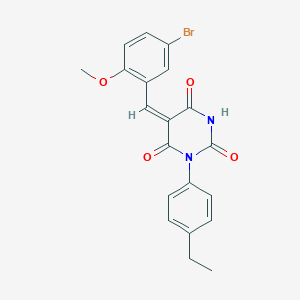![molecular formula C11H11FN4O3S2 B4997715 5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4997715.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMTB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.42 g/mol. In
Mecanismo De Acción
The mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide involves its interaction with various molecular targets in cells. In cancer cells, this compound inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins that promote inflammation and cancer growth. This compound also induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in programmed cell death.
In plants, this compound inhibits the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. This leads to a depletion of these amino acids in the plant, which results in growth inhibition and eventual death of the plant.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been found to decrease the expression of genes that promote cell proliferation and survival, while increasing the expression of genes that promote apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In plants, this compound has been found to inhibit the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and growth. This leads to growth inhibition and eventual death of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide has several advantages for lab experiments, including its high purity and stability, and its ability to selectively target molecular targets in cells and organisms. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on 5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide. In medicine, further studies are needed to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation. In agriculture, further studies are needed to optimize the use of this compound as a herbicide and fungicide, and to explore its potential as a biopesticide. In environmental science, further studies are needed to develop more sensitive and specific fluorescent probes for detecting heavy metal ions in water, and to explore the potential of this compound as a tool for environmental monitoring and remediation.
Métodos De Síntesis
5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide can be synthesized through a multistep process that involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting intermediate with N,N-dimethylsulfonamide and thiosemicarbazide. The final step involves the reaction of the intermediate with 4-dimethylaminopyridine and benzoyl chloride to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In agriculture, this compound has been studied for its potential as a herbicide and fungicide. It has been found to inhibit the growth of various weeds and fungal pathogens, making it a promising alternative to traditional chemical pesticides.
In environmental science, this compound has been studied for its potential as a fluorescent probe for detecting heavy metal ions in water. It has been found to selectively bind to certain heavy metal ions, such as copper and mercury, and emit a fluorescent signal upon binding, making it a sensitive and specific tool for detecting these pollutants in water.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O3S2/c1-16(2)21(18,19)7-3-4-9(12)8(5-7)10(17)14-11-15-13-6-20-11/h3-6H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQPFNBEROCIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(acetylamino)-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4997632.png)

![3-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997639.png)


![isopropyl 3-({[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4997665.png)

![N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4997680.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B4997689.png)
![2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4997697.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4997701.png)

![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4997729.png)
